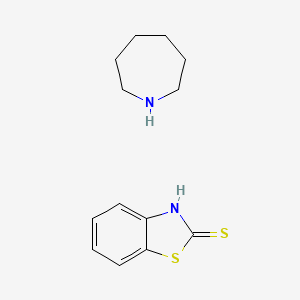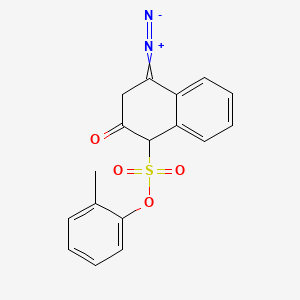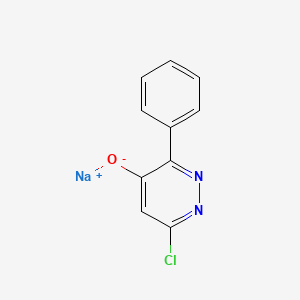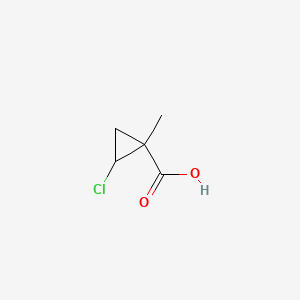
o-((p-(Dimethylamino)phenyl)azo)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-((p-(Dimethylamino)phenyl)azo)phenol: is an organic compound belonging to the class of azobenzenes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a dimethylamino group and the other with a hydroxyl group. This compound is known for its vibrant color and is commonly used as a dye in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-((p-(Dimethylamino)phenyl)azo)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using nitrous acid, forming a diazonium salt. This intermediate is then coupled with phenol in an alkaline medium to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: o-((p-(Dimethylamino)phenyl)azo)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: In chemistry, o-((p-(Dimethylamino)phenyl)azo)phenol is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other azo compounds and dyes .
Biology and Medicine: The compound is used in biological research as a staining agent for microscopy. It helps in visualizing cellular components and structures.
Industry: In the industrial sector, this compound is widely used in the textile industry for dyeing fabrics. It is also utilized in the production of colored plastics, inks, and coatings .
Mécanisme D'action
The mechanism of action of o-((p-(Dimethylamino)phenyl)azo)phenol involves its interaction with molecular targets through the azo group. The compound can undergo reversible cis-trans isomerization upon exposure to light, which affects its binding properties and interactions with other molecules. This property is exploited in various applications, including molecular switches and sensors .
Comparaison Avec Des Composés Similaires
Methyl Red: Another azo dye with similar structural features but different substituents.
Methyl Orange: A well-known pH indicator with an azo group and sulfonic acid substituent.
Aniline Yellow: One of the earliest commercial azo dyes with a simpler structure.
Uniqueness: o-((p-(Dimethylamino)phenyl)azo)phenol is unique due to its specific substituents, which impart distinct color properties and reactivity. The presence of the dimethylamino group enhances its solubility and interaction with various substrates, making it versatile for different applications .
Propriétés
Numéro CAS |
6396-84-5 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-[[4-(dimethylamino)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C14H15N3O/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18/h3-10,18H,1-2H3 |
Clé InChI |
TYVXAYNFNTZOBS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


